N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-20(12-13-5-3-2-4-6-13)17-16-11-15(14-7-8-14)19-21(16)10-9-18-17/h2-6,9-11,14H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLHTLMGKGQJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CN3C2=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[1,5-a]pyrazine Synthesis
The pyrazolo[1,5-a]pyrazine scaffold is typically constructed via cyclization reactions involving aminopyrazole derivatives and appropriately functionalized pyrazine precursors. A widely adopted approach involves the condensation of 5-aminopyrazole-4-carbonitriles with α,β-unsaturated ketones or aldehydes under acidic conditions . For example, 3a (5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile) reacts with enaminones derived from methyl aryl ketones to form pyrazolo[1,5-a]pyrazine intermediates through a tandem cyclization-dehydration mechanism . This method, optimized in glacial acetic acid at reflux temperatures, yields the fused heterocycle with excellent regiocontrol (70–85% yields) .
Alternative routes utilize Buchwald-Hartwig amination to couple chloropyrazines with primary amines. In one protocol, 2,4-dichloropyrazine undergoes sequential amination: first with a cyclopropane-containing amine to introduce the 2-cyclopropyl group, followed by N-benzyl-N-methylamine to functionalize the 4-position . Palladium catalysts such as Pd(PPh₃)₄ and ligands like DavePhos are critical for achieving high coupling efficiency (Table 1) .
Table 1. Key Reaction Conditions for Pyrazolo[1,5-a]pyrazine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, reflux, 4h | 78 | |
| Buchwald-Hartwig | Pd₂(dba)₃, DavePhos, NaOtBu, 100°C, 18h | 65 |
Introduction of the Cyclopropyl Group
The 2-cyclopropyl substituent is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr). In a representative procedure, 2-chloropyrazolo[1,5-a]pyrazine reacts with cyclopropylboronic acid under Pd(PPh₃)₄ catalysis in a microwave reactor (150°C, 10 min) . This method minimizes side reactions and achieves >80% conversion, as evidenced by LC-MS monitoring . Alternatively, SNAr with cyclopropylmagnesium bromide in THF at −78°C provides moderate yields (50–60%) but requires strict anhydrous conditions.
N-Benzyl-N-methylamine Functionalization
The dual alkylation of the pyrazine nitrogen poses challenges due to competing over-alkylation. A stepwise strategy is employed:
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Methylation : Treatment of 4-aminopyrazolo[1,5-a]pyrazine with methyl iodide and K₂CO₃ in DMF at 60°C selectively installs the N-methyl group.
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Benzylation : Subsequent reaction with benzyl bromide under similar conditions introduces the N-benzyl moiety. Quaternary ammonium salts are avoided by using a 2:1 ratio of benzyl bromide to amine, yielding the desired product in 70% isolated yield .
Reductive amination offers an alternative pathway. Condensation of the primary amine with benzaldehyde and formaldehyde, followed by NaBH₄ reduction, generates the N-benzyl-N-methyl group in a single pot . However, this method is less selective (45% yield) due to competing imine formation .
Optimization and Scalability
Key parameters influencing yield and purity include:
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Catalyst Loading : Pd₂(dba)₃ (2 mol%) and DavePhos (4 mol%) optimize cross-coupling efficiency while minimizing palladium contamination .
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Solvent Choice : Acetonitrile outperforms DMF in Suzuki reactions, reducing side product formation by 15% .
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Temperature Control : Microwave-assisted synthesis reduces reaction times from 24h to 10min for cyclopropane couplings .
Purification via silica gel chromatography (EtOAc/hexanes) or recrystallization (MeOH/H₂O) ensures >95% purity, as confirmed by ¹H NMR.
Characterization and Analytical Data
Successful synthesis is validated by:
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LC-MS : Molecular ion peaks at m/z 323.2 [M+H]⁺.
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¹H NMR : Distinct signals for the cyclopropyl group (δ 1.2–1.4 ppm, multiplet) and N-methyl (δ 2.9 ppm, singlet) .
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X-ray Crystallography : Confirms the planar pyrazolo[1,5-a]pyrazine core and cyclopropyl orientation .
Applications and Derivatives
N-Benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs with modified aryl groups (e.g., 3-methoxyphenyl) exhibit enhanced bioavailability, as demonstrated in mycobacterial ATP synthase inhibition assays.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for benzylation, methyl iodide for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions including cyclization processes. Recent advancements have introduced efficient synthetic pathways that utilize Ugi reactions and Huisgen cyclizations to form complex structures with high yields. For instance, the combination of azido compounds and propargylamines has been highlighted as a viable method for synthesizing such derivatives, allowing for the introduction of various functional groups that can enhance biological activity .
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer activities. The compound this compound has been evaluated for its effects on various cancer cell lines. Studies have shown that these compounds can modulate key signaling pathways involved in tumor growth and proliferation, making them promising candidates for further development in cancer therapy .
Enzyme Inhibition
The compound has also demonstrated potential as an inhibitor of specific enzymes linked to disease processes. For example, pyrazolo[1,5-a]pyrazines have been identified as inhibitors of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and is a target for therapies in hematological malignancies . This highlights the versatility of this compound in targeting diverse biological mechanisms.
Neuroprotective Effects
Emerging studies suggest that pyrazolo[1,5-a]pyrazines may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells. This could position compounds like this compound as candidates for treating neurodegenerative diseases .
Material Science Applications
In addition to its biological applications, this compound and related compounds have been explored for their photophysical properties in material science. Pyrazolo-based fluorophores have shown promise in optical applications due to their unique electronic properties and ability to undergo excited-state intramolecular proton transfer (ESIPT), making them suitable for use in sensors and imaging technologies .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Pokhodylo et al. (2023) | Developed a synthetic route for 4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazines with anticancer activity | Anticancer therapy |
| RSC Publishing (2020) | Investigated pyrazolo[1,5-a]pyrimidines as optical materials with ESIPT properties | Sensor technology |
| MDPI (2021) | Reviewed advances in pyrazolo[1,5-a]pyrimidines with enzyme inhibition potential | Drug development |
Mechanism of Action
The mechanism of action of N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
KQW (N-Cyclopropyl-N-methyl-4-pyrazolo[1,5-b]pyridazin-3-yl-pyrimidin-2-amine)
- Core Structure : Pyrazolo[1,5-b]pyridazine fused with pyrimidine (vs. pyrazolo[1,5-a]pyrazine in the target compound).
- Substituents : Cyclopropyl and methyl groups on the amine; lacks the benzyl group.
- Physicochemical Properties : Molecular weight = 266.3 g/mol; smaller size due to absence of benzyl .
- Synthesis : Microwave-assisted reaction in n-BuOH with DIPEA .
MPZP (N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine)
Substituent Effects on Activity and Properties
Cyclopropyl vs. Bulkier Groups
- Target Compound : Cyclopropyl at position 2 provides conformational rigidity and moderate lipophilicity (predicted logP ~3.2).
- Compound (5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine): tert-Butyl and chlorophenyl groups increase steric bulk (MW = 453.0 g/mol) and lipophilicity (logP ~4.5). Morpholinylpropyl chain enhances solubility via hydrogen bonding .
Benzyl vs. Phenyl or Alkyl Amines
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrazine class of compounds. Its structural formula can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrazine core with a benzyl and cyclopropyl substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : Certain compounds in this class have demonstrated inhibitory effects on cancer cell lines.
- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes, which can be beneficial in treating various diseases.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Interaction : It could interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
1. Antimicrobial Activity
A study focusing on substituted pyrazines reported that certain analogs exhibited significant antimicrobial properties. For instance, compounds with similar structures showed inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL for some derivatives .
2. Anticancer Activity
Recent investigations into pyrazolo[1,5-a]pyrimidine derivatives have highlighted their anticancer potential. These compounds have been shown to inhibit various cancer cell lines effectively . The SAR studies suggest that modifications to the benzyl or cyclopropyl groups can enhance potency and selectivity against cancer targets.
3. Enzyme Inhibition Studies
Research has indicated that pyrazolo[1,5-a]pyrazines can inhibit enzymes such as BRAF(V600E) and Aurora-A kinase, which are critical in cancer progression . The ability to selectively inhibit these enzymes positions this compound as a candidate for further therapeutic development.
Case Studies and Experimental Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-cyclopropyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions. For example, functionalization at position 7 can be achieved using silylformamidine reagents in benzene under reflux, followed by crystallization from hexane to yield intermediates (e.g., methyl 7-formyl derivatives). Key characterization techniques include H NMR and C NMR to confirm regiochemistry and purity. For instance, H NMR peaks at δ 2.3–3.1 ppm (cyclopropyl protons) and δ 7.2–7.8 ppm (benzyl aromatic protons) are diagnostic. X-ray crystallography of analogous compounds (e.g., 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) confirms regioselectivity by resolving bond angles and substituent positions .
Q. How can NMR spectroscopy and X-ray crystallography confirm the regiochemistry of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : H NMR is critical for identifying substituent positions. For example, the deshielding of protons adjacent to electron-withdrawing groups (e.g., nitro or trifluoromethyl) provides positional clues. C NMR further clarifies carbonyl or aromatic carbon environments. X-ray crystallography resolves ambiguities: in a study, single crystals of a pyrazolo[1,5-a]pyrimidine derivative were analyzed using a CCD diffractometer, revealing bond lengths (e.g., 1.38 Å for C-N bonds) and dihedral angles (e.g., 85° between pyrazole and pyrazine rings), confirming the assigned structure .
Advanced Research Questions
Q. How can molecular docking and 3D-QSAR models predict the binding affinity of pyrazolo[1,5-a]pyrazine derivatives with target enzymes?
- Methodological Answer : For GSK-3 inhibitors, molecular docking (using AutoDock) and 3D-QSAR (CoMFA/CoMSIA) are combined to analyze ligand-receptor interactions. Flexible docking identifies "active" conformations, while CoMFA (q = 0.870) and CoMSIA (q = 0.861) models map steric/electrostatic fields. Critical residues (e.g., Lys85, Asp200 in GSK-3β) form hydrogen bonds with the pyrazolo[1,5-a]pyrazine core. Researchers should validate predictions with site-directed mutagenesis and binding assays (e.g., SPR) .
Q. What experimental approaches validate the role of pyrazolo[1,5-a]pyrazine derivatives in p53-mediated apoptosis in cancer cells?
- Methodological Answer :
- Cell Cycle Analysis : Treat HeLa/SiHa cells with derivatives and analyze via flow cytometry. For example, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce G2/M arrest (HeLa) or G1 arrest (SiHa) .
- Immunoblotting : Detect p53 activation by monitoring phosphorylated p53 (Ser15) and downstream targets (e.g., Bax, p21). Increased Bax/Bcl-2 ratio confirms mitochondrial apoptosis.
- RT-PCR : Quantify p53 target gene expression (e.g., CDKN1A for p21) to link compound activity to transcriptional regulation .
Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[1,5-a]pyrazine derivatives for kinase inhibition?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., CF) at position 2 to enhance binding to kinase ATP pockets (e.g., CDK2 or B-Raf). For CDK2 inhibitors, pyrazolo[1,5-a]pyrimidines with 5-methyl and 3-phenyl groups show IC values < 50 nM .
- Side Chain Engineering : Replace N-benzyl with N-(2-dimethylaminoethyl) to improve solubility and cellular uptake. In vitro assays (e.g., MTT) and kinase profiling (e.g., Eurofins Panlabs) validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
